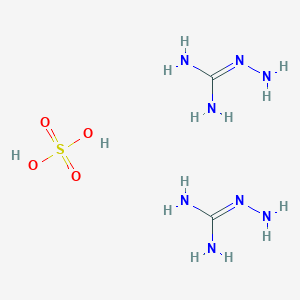

Aminoguanidine Hemisulfate

Description

Properties

IUPAC Name |

2-aminoguanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH6N4.H2O4S/c2*2-1(3)5-4;1-5(2,3)4/h2*4H2,(H4,2,3,5);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGQPUZNCZPZKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NN)(N)N.C(=NN)(N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H14N8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046016 | |

| Record name | Aminoguanidine hemisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

996-19-0 | |

| Record name | Aminoguanidine hemisulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazinecarboximidamide, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aminoguanidine hemisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di(carbazamidine) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIMAGEDINE HEMISULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R13YB310MU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Aminoguanidine Hemisulfate: A Technical Guide to the Inhibition of Advanced Glycation End Products

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Advanced Glycation End Products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. Their accumulation is a key pathogenic factor in aging and the development of chronic diseases, particularly diabetic complications such as nephropathy, retinopathy, and neuropathy. Aminoguanidine, a nucleophilic hydrazine compound, emerged as a prototypical inhibitor of AGE formation. This technical guide provides a comprehensive overview of the mechanism of action of aminoguanidine hemisulfate, supported by quantitative data, detailed experimental protocols, and visualizations of the core pathways involved. While clinical development was halted due to safety and efficacy concerns, aminoguanidine remains a critical tool in preclinical research for understanding the role of AGEs in disease.

The Pathophysiology of Advanced Glycation End Products (AGEs)

The formation of AGEs is initiated by the Maillard reaction, a non-enzymatic process that begins with the reversible formation of a Schiff base from the carbonyl group of a reducing sugar and the free amino group of a protein.[1] This Schiff base undergoes rearrangement to form a more stable Amadori product.[1] Over time, these Amadori products undergo a series of slow, complex reactions—including dehydration, oxidation, and condensation—to form irreversible, cross-linked structures known as AGEs.[1] Key reactive carbonyl species (RCS) or α-oxoaldehydes, such as glyoxal, methylglyoxal, and 3-deoxyglucosone, are critical intermediates in this process and significantly accelerate AGE formation.[1][2]

The pathological effects of AGEs are twofold:

-

Structural Alterations: Cross-linking of proteins, such as collagen in the extracellular matrix, leads to increased stiffness, reduced elasticity, and impaired tissue function. This is particularly relevant in the vasculature and kidneys.[3]

-

Cellular Signaling: AGEs can bind to specific cell surface receptors, most notably the Receptor for Advanced Glycation End Products (RAGE). This interaction triggers intracellular signaling cascades that promote oxidative stress, inflammation, and apoptosis, contributing to cellular dysfunction and tissue damage.

Mechanism of Action of Aminoguanidine

Aminoguanidine functions primarily as a scavenger of reactive carbonyl precursors of AGEs.[2] Its efficacy stems from its structure as a highly reactive nucleophilic hydrazine compound.[4][5]

The primary mechanism involves:

-

Trapping of α-Dicarbonyls: Aminoguanidine rapidly reacts with highly reactive α,β-dicarbonyl compounds like methylglyoxal, glyoxal, and 3-deoxyglucosone.[2][6]

-

Formation of Stable Adducts: This reaction forms substituted 3-amino-1,2,4-triazine derivatives, which are stable and prevent the dicarbonyls from reacting with proteins to form AGEs.[2]

Figure 1. Mechanism of AGE Inhibition by Aminoguanidine.

Quantitative Data on AGE Inhibition

The inhibitory efficacy of aminoguanidine has been quantified in numerous in vitro studies. The data highlights its dose-dependent effect on preventing the formation of both fluorescent and non-fluorescent AGEs.

Table 1: In Vitro Inhibition of AGE Formation by Aminoguanidine

| Protein Model | Glycating Agent | Aminoguanidine Concentration / Molar Ratio | % Inhibition | Measurement Method | Reference |

| beta2-microglobulin | D-Glucose (50-100 mM) | 1:8 to 1:1 (AG:Glucose) | 26 - 53% | ELISA (Nε-CML) | [4] |

| beta2-microglobulin | D-Glucose (50-100 mM) | 1:8 to 1:1 (AG:Glucose) | 30 - 70% | Fluorospectrometry | [4] |

| RNase A | D-Glucose (0.5 M) | 1:50 (AG:Glucose) | 67% | Fluorescence Spectroscopy | [7][8] |

| RNase A | D-Glucose (0.5 M) | 1:5 (AG:Glucose) | 85% | Fluorescence Spectroscopy | [7][8] |

| Bovine Serum Albumin (BSA) | D-Glucose | 2.0 mg/mL | 73.61% | Fluorescence Spectroscopy | [9] |

| Human Serum Albumin (HSA) | Fructose | 20 mM | 83% | Fluorescence (Pentosidine) | [10] |

| Lysozyme | Ribose | 1 mM | 58.3% | Fluorescence Spectroscopy | [11] |

| Serum (Diabetic Rats) | Endogenous | 10 mmol/L | 15.6% | ELISA | [12] |

Table 2: IC50 Values for Aminoguanidine in AGE Inhibition Assays

| Assay System | IC50 Value (mg/mL) | Reference |

| BSA-Glucose | 0.323 | [11] |

| BSA-Methylglyoxal | 0.195 | [11] |

| BSA-Glucose | ~1 mM (~0.11 mg/mL) |

Experimental Protocols for Assessing AGE Inhibition

Standardized protocols are essential for evaluating the efficacy of AGE inhibitors like aminoguanidine. Below are detailed methodologies for common in vitro and in vivo experiments.

In Vitro AGE Inhibition Assay (BSA-Glucose Model)

This is the most common model to screen for anti-glycation activity.

Objective: To quantify the inhibition of glucose-induced AGE formation on Bovine Serum Albumin (BSA) by aminoguanidine.

Materials:

-

Bovine Serum Albumin (BSA), fatty-acid free

-

D-Glucose

-

This compound (Test Inhibitor)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Sodium Azide (NaN3) to prevent bacterial growth

-

Spectrofluorometer

-

96-well microplate (black, clear bottom)

Procedure:

-

Preparation of Solutions:

-

Prepare a 10 mg/mL BSA solution in PBS.

-

Prepare a 0.5 M D-Glucose solution in PBS.

-

Prepare a stock solution of aminoguanidine in PBS and create serial dilutions to test various concentrations (e.g., 0.1 to 5 mM).

-

-

Incubation Mixture Setup (per well):

-

Control (No Glycation): 100 µL BSA solution + 100 µL PBS.

-

Blank (Glycation): 100 µL BSA solution + 50 µL Glucose solution + 50 µL PBS.

-

Test: 100 µL BSA solution + 50 µL Glucose solution + 50 µL Aminoguanidine solution (at desired concentration).

-

-

Incubation:

-

Measurement:

-

After incubation, measure the fluorescence intensity using a spectrofluorometer. A common setting for fluorescent AGEs like pentosidine is an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.[8]

-

-

Calculation:

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Fluorescence_Test - Fluorescence_Control) / (Fluorescence_Blank - Fluorescence_Control)] * 100

-

Figure 2. Experimental Workflow for In Vitro AGE Inhibition Assay.

Quantification of Specific AGEs

While fluorescence is a useful screening tool, more specific methods are required for precise quantification.

-

Enzyme-Linked Immunosorbent Assay (ELISA): This method uses monoclonal antibodies specific to certain AGEs, such as Nε-(carboxymethyl)lysine (CML) or Nε-(carboxyethyl)lysine (CEL), providing a relatively simple and fast way to measure their levels in biological samples.[14][15]

-

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Techniques like LC-MS/MS are considered the gold standard for accurately identifying and quantifying specific AGEs.[14][15][16] These methods offer high sensitivity and specificity but require sophisticated equipment and complex sample preparation.[14]

In Vivo Animal Studies

Animal models are crucial for evaluating the therapeutic potential and pharmacokinetics of AGE inhibitors.

Objective: To assess the effect of chronic aminoguanidine treatment on AGE accumulation and the development of diabetic complications in a rat model.

Model: Streptozotocin (STZ)-induced diabetic rats are commonly used. STZ is a toxin that destroys pancreatic β-cells, inducing hyperglycemia.

Procedure:

-

Induction of Diabetes: Administer a single intraperitoneal injection of STZ to male Fischer 344 or Wistar rats. Confirm diabetes by measuring blood glucose levels.

-

Treatment Groups:

-

Non-diabetic Control

-

Diabetic Control

-

Diabetic + Aminoguanidine Treatment

-

-

Drug Administration: Administer aminoguanidine in the drinking water (e.g., 1 g/L) for a prolonged period (e.g., 18-32 weeks).[17][18][19]

-

Monitoring: Periodically monitor body weight, blood glucose, and markers of renal function (e.g., albuminuria).[17][18]

-

Endpoint Analysis:

-

At the end of the study, euthanize the animals and collect tissues (e.g., kidney, aorta, skin, tail tendon).[17][18]

-

Analyze tissue homogenates for specific AGEs (e.g., pentosidine, CML) using HPLC or LC-MS/MS.

-

Perform histological analysis of tissues (e.g., kidney glomeruli) to assess structural changes like mesangial expansion or basement membrane thickening.[18]

-

AGE-RAGE Signaling and Inhibition

The pathological effects of AGEs are largely mediated by their interaction with the RAGE receptor. The binding of AGEs to RAGE activates multiple downstream signaling pathways, including NADPH oxidase and the transcription factor NF-κB. This leads to increased production of reactive oxygen species (ROS) and pro-inflammatory cytokines, creating a vicious cycle of cellular damage.

By preventing the formation of AGEs, aminoguanidine acts upstream to block the initiation of this entire signaling cascade. It does not directly interact with RAGE or downstream components but rather reduces the ligands available to activate the receptor.

Figure 3. Aminoguanidine's Upstream Effect on AGE-RAGE Signaling.

Clinical Trials and Limitations

Despite promising preclinical data, aminoguanidine (brand name Pimagedine) faced challenges in clinical trials. The ACTION II trial, a large-scale study in patients with type 2 diabetic nephropathy, was terminated early due to safety concerns and a lack of clear efficacy at the doses used.[2][20] The peak plasma concentrations achieved in clinical therapy were approximately 50 µM, which may have been insufficient for robust AGE inhibition.[2]

Furthermore, aminoguanidine is not entirely specific. It has other pharmacological activities, including the inhibition of nitric oxide synthase (NOS) and semicarbazide-sensitive amine oxidase (SSAO), which could contribute to both its therapeutic and adverse effects.[2][5][21] It is also a highly reactive molecule that can interact with other biological molecules like pyridoxal phosphate.[2] These off-target effects complicate the interpretation of results and contributed to its clinical failure.

Conclusion

This compound is a potent inhibitor of advanced glycation end product formation. Its primary mechanism of action is the trapping of reactive dicarbonyl precursors, thereby preventing their reaction with proteins to form cross-linked AGEs. It has been an invaluable research tool, providing strong evidence for the causative role of AGEs in diabetic complications and aging.[2] While its clinical utility has been limited by a narrow therapeutic window and off-target effects, the study of aminoguanidine has paved the way for the development of second-generation AGE inhibitors and breakers, continuing the pursuit of pharmacological strategies to combat AGE-related diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aminoguanidine: An AGE Product Inhibitor | Antiaging Systems Articles [antiaging-systems.com]

- 4. Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Mechanistic studies of advanced glycosylation end product inhibition by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of Advanced Glycation End-Product Formation by Origanum majorana L. In Vitro and in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gold Nanoparticle-Bioconjugated Aminoguanidine Inhibits Glycation Reaction: An In Vivo Study in a Diabetic Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Advanced Glycation End Products: A Comprehensive Review of Their Detection and Occurrence in Food [mdpi.com]

- 16. Methods to assess advanced glycation end-products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Effects of aminoguanidine in preventing experimental diabetic nephropathy are related to the duration of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Aminoguanidine prevents age-related deterioration in left ventricular–arterial coupling in Fisher 344 rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design and baseline characteristics for the aminoguanidine Clinical Trial in Overt Type 2 Diabetic Nephropathy (ACTION II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. diabetesjournals.org [diabetesjournals.org]

Aminoguanidine Hemisulfate: A Technical Guide to its Therapeutic Potential

Executive Summary: Aminoguanidine (AG), also known as pimagedine, has emerged as a significant investigational drug with multifaceted therapeutic potential. Primarily recognized for its role as an inhibitor of Advanced Glycation End-product (AGE) formation, its mechanisms of action also extend to the selective inhibition of inducible nitric oxide synthase (iNOS) and semicarbazide-sensitive amine oxidase (SSAO). These properties position it as a candidate for treating a spectrum of pathologies, most notably complications arising from diabetes, neurodegenerative disorders, and inflammatory conditions. This document provides a technical overview of the core mechanisms, experimental validation, and therapeutic applications of aminoguanidine, tailored for researchers and drug development professionals.

Core Mechanisms of Action

Aminoguanidine's therapeutic effects are attributed to three primary biochemical interventions:

Inhibition of Advanced Glycation End-products (AGEs)

AGEs are a heterogeneous group of molecules formed through non-enzymatic reactions between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids.[1][2] This process, known as the Maillard reaction, is accelerated in hyperglycemic states and contributes significantly to the pathophysiology of diabetic complications and aging.[1][3] AG acts as a potent inhibitor of AGE formation by trapping reactive dicarbonyl intermediates like methylglyoxal (MGO), glyoxal, and 3-deoxyglucosone, thereby preventing them from cross-linking with proteins.[4][5][6] This action helps preserve the structure and function of proteins such as collagen, elastin, and lens crystallin, mitigating tissue damage.[1][7]

Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Nitric oxide synthase (NOS) exists in three isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). While nNOS and eNOS produce low levels of nitric oxide (NO) for physiological signaling, iNOS is expressed in response to inflammatory stimuli (e.g., cytokines, endotoxins) and generates large, sustained amounts of NO.[8][9] This overproduction of NO is implicated in the pathogenesis of inflammation, sepsis, and neurodegenerative diseases.[8][10] Aminoguanidine has been shown to be a selective inhibitor of iNOS, with 10 to 100-fold less potency against the constitutive eNOS and nNOS isoforms.[8][10][11] This selectivity is crucial, as it allows for the reduction of pathological NO levels without disrupting essential physiological NO signaling.

Inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO)

SSAO, also known as primary amine oxidase, is an enzyme that catalyzes the deamination of primary amines, leading to the production of aldehydes, hydrogen peroxide, and ammonia.[12] Increased SSAO activity is observed in diabetes and is linked to the generation of cytotoxic products like formaldehyde and methylglyoxal, which can contribute to protein cross-linking and advanced glycation.[12][13] Aminoguanidine is a potent, irreversible inhibitor of SSAO.[12][13] This inhibition is another pathway through which AG can reduce the burden of reactive carbonyl species and mitigate diabetic complications.[13]

Therapeutic Applications & Preclinical Data

Aminoguanidine's multifaceted mechanisms have been explored in various disease models.

Diabetic Complications

The primary therapeutic target for AG has been the prevention of long-term diabetic complications.

-

Diabetic Nephropathy: AG has been shown to retard the development of experimental diabetic nephropathy by inhibiting the accumulation of renal AGEs, reducing albuminuria, and preventing mesangial expansion.[14] The renoprotective effects appear to be related to the duration of treatment.[14]

-

Diabetic Retinopathy: In a 5-year study on diabetic dogs, daily administration of AG significantly inhibited the development of key retinal lesions, including microaneurysms, acellular capillaries, and pericyte ghosts.[15]

-

General Effects: In streptozotocin (STZ)-induced diabetic rats, AG treatment prevented increases in blood sugar levels and reversed phenotypes such as increased urine flow and glomerular filtration rate.[16]

| Application | Model | Key Finding | Quantitative Result | Reference |

| Nephropathy | STZ-Induced Diabetic Rats | Retarded rise in albuminuria and mesangial expansion. | Data qualitative in abstract. | [14] |

| Retinopathy | Diabetic Dogs (5-year study) | Prevented development of retinal lesions. | Significantly inhibited microaneurysms. | [15] |

| Physiology | STZ-Induced Diabetic Rats | Decreased blood glucose levels. | 462.3 ± 18.6 mg/dL (STZ) vs. 295.9 ± 50.69 mg/dL (STZ+AG). | [16] |

| Oxidative Stress | STZ-Induced Diabetic Rats | Reduced pulmonary oxidative stress. | TBARS: 2.90 ± 1.12 nmol/mg (DM) vs. 1.68 ± 0.04 nmol/mg (DM+AG). | [17] |

Neuroprotection

AG's ability to inhibit iNOS makes it a strong candidate for neuroprotective therapy, particularly in conditions involving excitotoxicity and inflammation.

-

Stroke and Ischemia: In rodent models of focal cerebral ischemia, AG administration markedly reduced infarct volume, brain swelling, and neurological deficits.[18][19] Significant cerebroprotection was observed even when the drug was administered up to 2 hours after the onset of ischemia.[19] In neonatal rats with hypoxic-ischemic brain damage, AG ameliorated infarct volume by suppressing the secondary, delayed production of NO.[20] The neuroprotective mechanism involves the inhibition of downstream effectors of NO-mediated damage, such as calpain and caspase-3.[18]

-

Neurotoxicity: AG has been shown to attenuate the neurotoxic effects of iron by inhibiting iNOS, decreasing mean neuron loss in the hippocampus from 43.4% to 20.3% in an iron-induced neurotoxicity model.[21]

| Application | Model | Key Finding | Quantitative Result | Reference |

| Stroke | Rat (MCAO) | Reduced cortical infarct volume. | 88% and 85% reduction when given at 1 and 2 hours post-ischemia. | [19] |

| Hypoxic-Ischemia | Neonatal Rat | Ameliorated brain damage. | 89% infarct reduction (cortex); 90% reduction (striatum). | [20] |

| Neurotoxicity | Rat (Iron-induced) | Decreased neuron loss. | Reduced mean neuron loss from 43.4% to 20.3%. | [21] |

| Glaucoma | Rat (Chronic) | Provided neuroprotection of retinal ganglion cells. | Data qualitative in abstract. | [22] |

Cardiovascular & Anti-inflammatory Effects

-

Cardiovascular System: In diabetic rats, AG prevented cardiac hypertrophy and reduced oxidative protein modification.[23] In aging rats, it was shown to prevent age-related arterial stiffening and cardiac hypertrophy, likely by reducing AGE-induced cross-linking of extracellular matrix proteins.[7]

-

Anti-inflammatory Action: AG demonstrates significant anti-inflammatory properties. In models of lipopolysaccharide (LPS)-induced systemic and lung inflammation, AG treatment reduced inflammatory cytokines (IFN-γ, TGF-β1), decreased inflammatory cell counts, and improved lung pathology.[24][25] It also ameliorated experimental colitis by reducing macroscopic and microscopic damage and myeloperoxidase (MPO) activity.[26]

| Application | Model | Key Finding | Quantitative Result | Reference |

| Cardiac Hypertrophy | Aging Rats (24-30 mo) | Prevented age-related increase in aortic impedance. | Prevented decrease in carotid distensibility (0.79 to 0.34 mmHg⁻¹). | [7] |

| Lung Inflammation | Rat (LPS-induced) | Decreased total WBC count in bronchoalveolar lavage fluid. | Reduced to 73% of LPS group at 150 mg/kg dose. | [24] |

| Experimental Colitis | Rat (TNB-induced) | Ameliorated macroscopic damage score. | Score of 5.25 ± 0.80 (AG) vs. 7.50 ± 0.50 (Control). | [26] |

| Renal I/R Injury | Mouse | Prevented GFR downregulation. | 918.4 ± 79.0 µL/min/100g (AG) vs. IR group. | [27] |

Experimental Protocols

Detailed methodologies are critical for the replication and extension of preclinical findings. Below are representative protocols from key studies.

Protocol: Neuroprotection in a Rat Stroke Model

-

Objective: To investigate if aminoguanidine protects the brain against experimental stroke by inhibiting calpain and caspase-3 activation.[18]

-

Animal Model: Adult male rats. Ischemia was induced for 1 hour by intraluminal filament occlusion of the middle cerebral artery (MCAO), followed by 23 hours of reperfusion.[18]

-

Treatment: Aminoguanidine (100 mg/kg) was administered intraperitoneally (i.p.) 5 minutes before the onset of ischemia.[18]

-

Endpoints & Analysis:

-

Neurological Deficit Scoring: Assessed at 23 hours of reperfusion.

-

Infarct Volume: Measured using TTC staining of brain slices.

-

Cell Death Analysis: Necrotic and apoptotic cells were quantified in the ischemic penumbra and core.[18]

-

Biochemical Analysis: Activities of µ-calpain, m-calpain, and caspase-3 were measured. Protein levels of MAP-2, spectrin, and calpastatin were determined by Western blot analysis.[18]

-

Protocol: Anti-inflammatory Effects in LPS-Induced Lung Injury

-

Objective: To investigate the effects of AG on lipopolysaccharide (LPS)-induced systemic and lung inflammation in rats.[24]

-

Animal Model: Male Wistar rats were divided into four groups: Control, LPS (1 mg/kg/day, i.p.), and three LPS + AG groups (50, 100, or 150 mg/kg/day, i.p.). The treatment duration was five weeks.[24]

-

Sample Collection: Serum and bronchoalveolar lavage fluid (BALF) were collected for analysis.

-

Endpoints & Analysis:

-

Inflammatory Markers: Total nitrite concentration, total and differential white blood cell (WBC) counts in BALF.

-

Oxidative Stress Markers: Malondialdehyde (MDA), total thiol content, superoxide dismutase (SOD), and catalase (CAT) activities.[24]

-

Cytokine & Mediator Levels: IL-4, IFN-γ, TGF-β1, and PGE2 levels were assessed in serum or BALF.[24]

-

Histopathology: Lung tissue was examined for pathological changes, including interstitial inflammation and lymphoid infiltration.[24]

-

Protocol: Renal Ischemia-Reperfusion Injury Model

-

Objective: To investigate the antioxidant effects of AG and its association with molecular pathways activated by renal ischemia-reperfusion injury (IRI).[27]

-

Animal Model: Male BALB/c mice. IRI was induced by clamping both renal pedicles for 30 minutes, followed by 48 hours of reperfusion.[27][28]

-

Treatment: A single dose of aminoguanidine (50 mg/kg, i.p.) was administered before the onset of ischemia.[27]

-

Endpoints & Analysis:

-

Renal Function: Glomerular filtration rate (GFR) was measured. Kidney injury markers (e.g., NGAL, clusterin) were assessed.[29]

-

Oxidative Stress: The GSSG/GSH ratio, GST activity, lipid peroxidation, iNOS, and Hsp27 levels were measured in kidney homogenates.[28][29]

-

Inflammation & Endothelial Markers: Levels of IL-1β, IL-6, Foxp3, IL-10, VE-cadherin, and PECAM were quantified.[28][29]

-

Histology: Kidney morphology was analyzed to assess tubular epithelial damage.[29]

-

Clinical Trials & Future Outlook

The promising preclinical data led to human clinical trials, particularly for diabetic nephropathy. The ACTION II trial was a randomized, double-blind, placebo-controlled study involving 599 type 2 diabetic patients with renal disease.[30] However, the trial was terminated early due to safety concerns and an apparent lack of efficacy.[4] Side effects in human trials have included nausea and headache.[1]

Despite the setbacks in large-scale clinical trials for diabetic nephropathy, the robust preclinical evidence across multiple disease models suggests that the therapeutic potential of aminoguanidine may yet be realized. The key challenges and future directions include:

-

Optimizing the Therapeutic Window: The toxicity observed at higher concentrations necessitates further research into dosing regimens that balance efficacy and safety.[5]

-

Targeted Delivery: Novel formulations, such as bioconjugation with gold nanoparticles, are being explored to increase efficacy at lower, non-toxic concentrations.[5]

-

Exploring Alternative Indications: The strong neuroprotective and anti-inflammatory data suggest that AG could be repurposed for acute conditions like stroke or for treating specific inflammatory disorders where its iNOS-inhibiting properties would be most beneficial.[18][24][31]

-

Derivative Development: Structural modifications of the aminoguanidine molecule are being investigated to create derivatives with improved efficacy and safety profiles.[32]

Conclusion

Aminoguanidine hemisulfate is a pharmacologically versatile compound that operates through distinct and therapeutically relevant mechanisms, including the inhibition of AGEs, iNOS, and SSAO. Extensive preclinical data have validated its efficacy in models of diabetic complications, neurodegeneration, and inflammation. While clinical translation has faced hurdles, the foundational science remains compelling. Future research focused on optimizing its delivery, exploring new indications, and developing next-generation analogs will be critical to unlocking the full therapeutic potential of this promising agent.

References

- 1. Aminoguanidine: An AGE Product Inhibitor | Antiaging Systems Articles [antiaging-systems.com]

- 2. Aminoguanidine | CH6N4 | CID 2146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gold Nanoparticle-Bioconjugated Aminoguanidine Inhibits Glycation Reaction: An In Vivo Study in a Diabetic Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. Aminoguanidine prevents age-related arterial stiffening and cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The use of aminoguanidine, a selective inducible nitric oxide synthase inhibitor, to evaluate the role of nitric oxide on periapical healing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

- 13. researchgate.net [researchgate.net]

- 14. Effects of aminoguanidine in preventing experimental diabetic nephropathy are related to the duration of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacological inhibition of diabetic retinopathy: aminoguanidine and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Aminoguanidine reduces oxidative stress and structural lung changes in experimental diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuroprotective actions of aminoguanidine involve reduced the activation of calpain and caspase-3 in a rat model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cerebroprotective effects of aminoguanidine in a rodent model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Protective effect of aminoguanidine on hypoxic-ischemic brain damage and temporal profile of brain nitric oxide in neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Neuroprotective effect of aminoguanidine on iron-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pnas.org [pnas.org]

- 23. Beneficial effects of aminoguanidine on the cardiovascular system of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Aminoguanidine affects systemic and lung inflammation induced by lipopolysaccharide in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The Cardioprotective Effects of Aminoguanidine on Lipopolysaccharide Induced Inflammation in Rats - ProQuest [proquest.com]

- 26. Aminoguanidine has both an anti-inflammatory effect on experimental colitis and a proliferative effect on colonic mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Aminoguanidine Prevents the Oxidative Stress, Inhibiting Elements of Inflammation, Endothelial Activation, Mesenchymal Markers, and Confers a Renoprotective Effect in Renal Ischemia and Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Aminoguanidine Prevents the Oxidative Stress, Inhibiting Elements of Inflammation, Endothelial Activation, Mesenchymal Markers, and Confers a Renoprotective Effect in Renal Ischemia and Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Design and baseline characteristics for the aminoguanidine Clinical Trial in Overt Type 2 Diabetic Nephropathy (ACTION II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Neuroprotective effect of aminoguanidine on transient focal ischaemia in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

The Foundational Science of Aminoguanidine as a Glycation Inhibitor: A Technical Guide

Abstract

Advanced Glycation End-products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. Their accumulation is implicated in the pathogenesis of numerous age-related and metabolic diseases, most notably the complications of diabetes mellitus. Aminoguanidine, a nucleophilic hydrazine compound, emerged as a prototypical inhibitor of AGE formation. This technical guide delves into the foundational science behind the glycation process and the mechanism by which aminoguanidine intervenes. It details the chemical pathways, summarizes key quantitative data from foundational studies, outlines common experimental protocols for assessing anti-glycation activity, and visualizes the core mechanisms and pathways involved.

The Biochemical Pathway of Glycation and AGE Formation

Glycation, also known as the Maillard reaction, is a complex cascade of non-enzymatic reactions. It begins with the condensation of a carbonyl group from a reducing sugar (e.g., glucose, fructose) with a free amino group of a biological macromolecule (e.g., the lysine or arginine residues of a protein).

-

Initial Stage: The reaction forms a reversible, unstable Schiff base .

-

Intermediate Stage: The Schiff base undergoes a spontaneous rearrangement to form a more stable ketoamine known as an Amadori product . This process occurs over days to weeks.[1]

-

Final Stage: The Amadori products undergo a series of slow, irreversible reactions including dehydration, oxidation, and cyclization. This stage generates highly reactive dicarbonyl intermediates, or α-oxoaldehydes, such as glyoxal (GO), methylglyoxal (MGO), and 3-deoxyglucosone (3-DG) .[1] These reactive carbonyl species are potent cross-linking agents.

-

AGE Formation: These dicarbonyls rapidly react with amino, sulfhydryl, and guanidinyl functional groups on proteins, leading to the formation of irreversible, heterogeneous structures known as Advanced Glycation End-products (AGEs).[2] These include fluorescent and non-fluorescent, cross-linked and non-cross-linked species like pentosidine and Nε-(carboxymethyl)lysine (CML).

Aminoguanidine's Core Mechanism: Dicarbonyl Trapping

Aminoguanidine's primary mechanism as a glycation inhibitor is its ability to act as a potent scavenger of the highly reactive α-dicarbonyl intermediates.[2][3]

-

Nucleophilic Reaction: As a nucleophilic hydrazine compound, aminoguanidine rapidly reacts with the carbonyl groups of MGO, GO, and 3-DG.[2]

-

Formation of Stable Adducts: This reaction prevents the dicarbonyls from reacting with proteins. The condensation reaction forms stable, substituted 3-amino-1,2,4-triazine derivatives, which are then excreted.[2][4]

By sequestering these critical intermediates, aminoguanidine effectively halts the progression of the Maillard reaction to its final, pathological stage. Studies have shown that aminoguanidine inhibits AGE formation without significantly affecting the concentration of the earlier-stage Amadori products, confirming that its action occurs downstream.[5][6] While other pharmacological activities have been noted, such as the inhibition of nitric oxide synthase and semicarbazide-sensitive amine oxidase, its anti-glycation effect is predominantly attributed to this dicarbonyl trapping mechanism.[7]

Quantitative Data on Aminoguanidine's Inhibitory Efficacy

Numerous in vitro studies have quantified the inhibitory effects of aminoguanidine on the formation of AGEs. The data consistently demonstrates a dose-dependent inhibition.

| Experimental System | Aminoguanidine Concentration / Molar Ratio | Inhibition Achieved | Reference |

| RNase A incubated with glucose | 1:5 to 1:50 (Aminoguanidine:Glucose) | 67-85% inhibition of glucose-derived AGEs | [5][6] |

| β2-microglobulin incubated with glucose | 1:8 to 1:1 (Aminoguanidine:Glucose) | 26-53% inhibition of Nε-(carboxymethyl)lysine (CML) | [8] |

| β2-microglobulin incubated with glucose | 1:8 to 1:1 (Aminoguanidine:Glucose) | 30-70% inhibition of fluorescent AGE generation | [8] |

| Normal and diabetic plasma incubated with glucose | 5 mM and 10 mM | 10 mM showed "profound results" in AGEs inhibition | [9] |

Experimental Protocols for Assessing Glycation Inhibition

The efficacy of glycation inhibitors like aminoguanidine is typically assessed using established in vitro and analytical methods.

In Vitro Glycation Model

A common protocol involves incubating a model protein with a reducing sugar in the presence and absence of the inhibitor.

-

Reagents:

-

Protein: Bovine Serum Albumin (BSA) is frequently used.

-

Reducing Sugar: Glucose or fructose are common choices.

-

Inhibitor: Aminoguanidine (positive control) and test compounds.

-

Buffer: Phosphate-buffered saline (PBS) at pH 7.4.

-

-

Procedure:

-

Prepare solutions of BSA, sugar, and inhibitor in PBS.

-

Create reaction mixtures:

-

Control (BSA + Sugar)

-

Test (BSA + Sugar + Test Compound)

-

Positive Control (BSA + Sugar + Aminoguanidine)

-

Blank (BSA alone)

-

-

Incubate mixtures at a controlled temperature (e.g., 37°C or 50°C to accelerate the reaction) for a period ranging from hours to several weeks.[9][10]

-

Aliquots are taken at various time points for analysis.

-

Quantification Methods

Several techniques are employed to measure the extent of glycation and its inhibition.

-

Fluorescence Spectroscopy: This is a rapid method for quantifying fluorescent AGEs (e.g., pentosidine). The specific fluorescence is measured at an excitation wavelength of approximately 370 nm and an emission wavelength of around 440 nm.[11] The percentage of inhibition is calculated relative to the control.

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA provides a more specific quantification of particular non-fluorescent AGEs, such as CML.[11] This method uses antibodies raised against a specific AGE to measure its concentration in the reaction mixture.

-

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS): These are highly sensitive and specific analytical techniques used to separate, identify, and quantify individual AGE compounds.[11][12] They are considered gold-standard methods for detailed mechanistic studies.

-

Skin Autofluorescence: For in vivo studies, non-invasive devices like the AGE Reader can estimate the accumulation of fluorescent AGEs in the skin by measuring skin autofluorescence.[13][14]

AGE Signaling and Pathological Consequences

The pathological effects of AGEs are mediated, in part, by their interaction with specific cell surface receptors, most notably the Receptor for Advanced Glycation End-products (RAGE) .

-

AGE-RAGE Binding: When AGEs bind to RAGE, it triggers a cascade of intracellular signaling.

-

Activation of Oxidative Stress: This binding activates NADPH oxidase, leading to the production of reactive oxygen species (ROS).

-

Inflammatory Cascade: The increase in ROS activates the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) .

-

Gene Expression: Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and adhesion molecules.

This signaling cascade perpetuates a state of chronic inflammation and oxidative stress, contributing to the cellular damage seen in diabetic complications like nephropathy, retinopathy, and neuropathy.[15][16] By inhibiting the formation of the ligands (AGEs) for this receptor, aminoguanidine can theoretically mitigate these downstream pathological effects.

Conclusion

Aminoguanidine provides a clear and foundational example of a therapeutic strategy aimed at inhibiting the formation of Advanced Glycation End-products. Its mechanism is elegantly direct: the chemical trapping of reactive dicarbonyl intermediates that are essential for the final, irreversible stages of the Maillard reaction. The quantitative data from numerous in vitro experiments confirm its efficacy in preventing the formation of various AGEs. Although clinical trials of aminoguanidine (pimagedine) for diabetic nephropathy were ultimately halted due to safety concerns and a lack of efficacy, its role as a proof-of-concept molecule was critical.[7][17] The foundational science behind its mechanism continues to inform and guide the development of new, more specific, and safer anti-glycation agents for the management of diabetic and age-related pathologies.

References

- 1. Frontiers | Advanced Glycation End Products in the Skin: Molecular Mechanisms, Methods of Measurement, and Inhibitory Pathways [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanistic studies of advanced glycosylation end product inhibition by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. plantsjournal.com [plantsjournal.com]

- 11. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods to assess advanced glycation end-products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Minimal invasive fluorescence methods to quantify advanced glycation end products (AGEs) in skin and plasma of humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. toukastress.jp [toukastress.jp]

- 15. Aminoguanidine treatment inhibits the development of experimental diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of aminoguanidine in preventing experimental diabetic nephropathy are related to the duration of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design and baseline characteristics for the aminoguanidine Clinical Trial in Overt Type 2 Diabetic Nephropathy (ACTION II) - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antioxidant Potential of Aminoguanidine Hemisulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoguanidine, and its hemisulfate salt, has garnered significant attention in the scientific community for its multifaceted therapeutic potential, particularly its role as a potent antioxidant. This technical guide provides an in-depth exploration of the antioxidant properties of aminoguanidine hemisulfate, consolidating key research findings, experimental methodologies, and relevant signaling pathways. The primary focus is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further investigation and application of this compound. This document details aminoguanidine's mechanisms of action, including its direct radical scavenging activities, its ability to inhibit lipid peroxidation, and its modulatory effects on crucial antioxidant enzymes. A significant portion is dedicated to its well-established role as a potent inhibitor of Advanced Glycation End-product (AGE) formation, a process intrinsically linked to oxidative stress and the pathogenesis of numerous chronic diseases. Furthermore, this guide elucidates the involvement of aminoguanidine in modulating key cellular signaling pathways, such as the AKT/FOXO1 cascade, providing insights into its broader physiological effects. To ensure clarity and practical utility, quantitative data from various studies are summarized in structured tables, and detailed protocols for key antioxidant assays are provided. Visual representations of complex biological processes are rendered through Graphviz diagrams, adhering to stringent design specifications for optimal readability.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a pivotal factor in the aging process and the pathophysiology of a wide array of diseases, including diabetes, cardiovascular disorders, and neurodegenerative conditions. This compound has emerged as a promising agent in combating oxidative stress through multiple mechanisms. Its antioxidant properties are not only attributed to direct scavenging of free radicals but also to its profound impact on enzymatic and non-enzymatic pathways that govern cellular redox homeostasis. This guide aims to provide a granular understanding of these properties, supported by experimental evidence and methodologies.

Mechanisms of Antioxidant Action

The antioxidant activity of this compound is multifaceted, encompassing several key mechanisms:

-

Direct Radical Scavenging: Aminoguanidine has been demonstrated to directly scavenge various reactive oxygen species. Studies have shown its efficacy in quenching hydroxyl radicals (•OH) and peroxynitrite (ONOO-), thereby preventing oxidative damage to cellular macromolecules.[1][2] The chemical structure of aminoguanidine, with its hydrazine group, is believed to be crucial for this activity.

-

Inhibition of Lipid Peroxidation: A major consequence of oxidative stress is the peroxidation of lipids in cellular membranes, leading to cellular dysfunction and damage. Aminoguanidine has been shown to effectively inhibit lipid peroxidation.[3] This is often quantified by measuring the levels of malondialdehyde (MDA), a key biomarker of lipid peroxidation.

-

Modulation of Antioxidant Enzymes: Aminoguanidine can influence the activity of endogenous antioxidant enzymes. In certain experimental models, it has been observed to enhance the activities of key enzymes such as catalase (CAT) and glutathione peroxidase (GPx), which are critical for detoxifying harmful reactive oxygen species.[4][5] However, some in vitro studies have also reported an inhibitory effect on catalase, suggesting that its role may be context-dependent.[6]

-

Inhibition of Advanced Glycation End-products (AGEs): Perhaps the most extensively studied mechanism is aminoguanidine's ability to inhibit the formation of Advanced Glycation End-products (AGEs).[7] AGEs are formed through non-enzymatic reactions between sugars and proteins or lipids, and their formation is accelerated under conditions of hyperglycemia and oxidative stress. AGEs contribute to oxidative stress through various mechanisms, including the generation of ROS and the activation of pro-inflammatory pathways. Aminoguanidine acts as a potent inhibitor of AGE formation by trapping reactive dicarbonyl compounds like methylglyoxal (MGO) and glyoxal (GO), which are key intermediates in the glycation process.[8][9][10]

Data Presentation: Quantitative Analysis of Antioxidant Effects

The following tables summarize quantitative data from various studies investigating the antioxidant properties of aminoguanidine.

Table 1: In Vitro Radical Scavenging and AGE Inhibition

| Assay Type | Model System | Aminoguanidine Concentration | Observed Effect | Reference |

| H2O2 Scavenging | Cell-free (Luminol CL) | 1 mM | 69% inhibition | [1][2] |

| HOCl Scavenging | Cell-free (Luminol CL) | 1 mM | 84% inhibition | [1][2] |

| Peroxynitrite Scavenging | Cell-free (Luminol CL) | 10 mM | 99% inhibition | [1][2] |

| Hydroxyl Radical Scavenging | Cell-free (Luminol CL) | 1 mM | 95% inhibition (ferrous iron-induced) | [1][2] |

| AGE Formation (Glucose-BSA) | In vitro | 2.0 mg/mL | 73.61% inhibition | [11] |

| AGE Formation (MGO-BSA) | In vitro | 0.195 mg/mL (IC50) | 50% inhibition | [12] |

| AGE Formation (GO-BSA) | In vitro | - | - | |

| CML Formation (HSA-MGO) | In vitro | 10 mM | 34.5% inhibition | [13] |

Table 2: In Vivo Effects on Lipid Peroxidation and Antioxidant Enzymes

| Animal Model | Treatment | Duration | Tissue/Sample | Parameter | Result | Reference |

| Streptozotocin-induced diabetic rats | Aminoguanidine | 12 weeks | Erythrocytes | MDA | Significant decrease | [4] |

| Streptozotocin-induced diabetic rats | Aminoguanidine | 12 weeks | Erythrocytes | SOD Activity | Significant decrease | [4] |

| Streptozotocin-induced diabetic rats | Aminoguanidine | 12 weeks | Erythrocytes | Catalase Activity | Significant decrease | [4] |

| Streptozotocin-induced diabetic rats | Aminoguanidine | 12 weeks | Erythrocytes | GPx Activity | Significant increase | [4] |

| Insulin-dependent diabetic rats | Aminoguanidine in drinking water | - | Blood | Catalase Activity | Increased | [5] |

| Insulin-dependent diabetic rats | Aminoguanidine in drinking water | - | Blood | GPx Activity | Increased | [5] |

| Insulin-dependent diabetic rats | Aminoguanidine in drinking water | - | Blood | GR Activity | Increased | [5] |

| Diabetic Rat Model | Aminoguanidine (10 mM/kg) | - | Pancreas | MDA | Decreased | [13] |

| Diabetic Rat Model | Aminoguanidine (10 mM/kg) | - | Pancreas | SOD Activity | Increased | [13] |

| Diabetic Rat Model | Aminoguanidine (10 mM/kg) | - | Pancreas | Catalase Activity | Increased | [13] |

| Renal Ischemia-Reperfusion Injury (mice) | Aminoguanidine (50 mg/kg, i.p.) | 48h reperfusion | Kidney | TBARS | Reduced | [14] |

| Renal Ischemia-Reperfusion Injury (mice) | Aminoguanidine (50 mg/kg, i.p.) | 48h reperfusion | Kidney | GSH:GSSG ratio | Increased | [14] |

| Renal Ischemia-Reperfusion Injury (mice) | Aminoguanidine (50 mg/kg, i.p.) | 48h reperfusion | Kidney | GST Activity | Recovered | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the antioxidant properties of aminoguanidine.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures malondialdehyde (MDA), a major product of lipid peroxidation.

Materials:

-

Trichloroacetic acid (TCA) solution (10% w/v)

-

Thiobarbituric acid (TBA) solution (0.67% w/v)

-

MDA standard (1,1,3,3-tetramethoxypropane)

-

Sample (e.g., tissue homogenate, plasma)

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation: Homogenize tissue samples in a suitable buffer (e.g., RIPA buffer) on ice. Centrifuge the homogenate to remove debris.

-

Protein Precipitation: To 100 µL of the sample supernatant or standard, add 200 µL of ice-cold 10% TCA.

-

Incubate on ice for 15 minutes.

-

Centrifuge at 2200 x g for 15 minutes at 4°C.

-

Reaction with TBA: Transfer 200 µL of the supernatant to a new tube and add an equal volume of 0.67% TBA solution.

-

Incubation: Incubate the mixture in a boiling water bath for 10 minutes.

-

Cooling: Cool the tubes on ice.

-

Measurement: Measure the absorbance of the resulting pink-colored solution at 532 nm.

-

Quantification: Calculate the MDA concentration in the samples using a standard curve prepared with known concentrations of MDA.

Superoxide Dismutase (SOD) Activity Assay

This assay is based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by a xanthine/xanthine oxidase system.

Materials:

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Sample (cell lysate, tissue homogenate)

-

WST-1 solution

-

Xanthine oxidase solution

-

Xanthine solution

-

SOD standard

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates in an appropriate buffer. Centrifuge to remove insoluble material.

-

Reaction Setup: In a 96-well plate, add the sample, assay buffer, and WST-1 solution.

-

Initiation of Reaction: Add xanthine and xanthine oxidase to all wells to start the superoxide generation.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 20 minutes).

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm).

-

Calculation: The SOD activity is calculated as the percentage of inhibition of the rate of WST-1 reduction. One unit of SOD activity is typically defined as the amount of enzyme that inhibits the reduction of the tetrazolium salt by 50%.

Catalase (CAT) Activity Assay

This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.

Materials:

-

Phosphate buffer (e.g., 50 mM, pH 7.0)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM)

-

Sample (cell lysate, tissue homogenate)

-

Spectrophotometer

Procedure:

-

Reaction Mixture: In a cuvette, mix the phosphate buffer and the sample.

-

Initiation of Reaction: Add the H₂O₂ solution to the cuvette to start the reaction.

-

Measurement: Immediately monitor the decrease in absorbance at 240 nm for a set period (e.g., 1-3 minutes). The decrease in absorbance corresponds to the decomposition of H₂O₂.

-

Calculation: The catalase activity is calculated using the molar extinction coefficient of H₂O₂ at 240 nm and is expressed in units per milligram of protein.

Glutathione Peroxidase (GPx) Activity Assay

This is a coupled enzyme assay that measures the oxidation of NADPH.

Materials:

-

Phosphate buffer (e.g., 50 mM, pH 7.0) containing EDTA

-

Glutathione reductase

-

Reduced glutathione (GSH)

-

NADPH

-

Sample (cell lysate, tissue homogenate)

-

Substrate (e.g., tert-butyl hydroperoxide or cumene hydroperoxide)

-

Spectrophotometer

Procedure:

-

Reaction Mixture: In a cuvette, combine the buffer, glutathione reductase, GSH, NADPH, and the sample.

-

Pre-incubation: Incubate the mixture for a few minutes to allow for the reduction of any oxidized glutathione present.

-

Initiation of Reaction: Add the substrate to start the enzymatic reaction.

-

Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Calculation: The GPx activity is calculated based on the rate of NADPH oxidation and is expressed in units per milligram of protein.

Signaling Pathways and Visualizations

Aminoguanidine's antioxidant effects are intertwined with its ability to modulate key cellular signaling pathways.

Inhibition of Advanced Glycation End-product (AGE) Formation

Aminoguanidine's primary and most well-documented mechanism of action is the inhibition of AGE formation. It achieves this by trapping reactive dicarbonyl intermediates.

Caption: Mechanism of AGE Inhibition by Aminoguanidine.

Modulation of the AKT/FOXO1 Signaling Pathway

Recent studies have implicated this compound in the modulation of the AKT/FOXO1 signaling pathway, which plays a crucial role in cellular processes like apoptosis, stress resistance, and metabolism.

Caption: Aminoguanidine's Modulation of AKT/FOXO1 Signaling.

General Experimental Workflow for Antioxidant Assessment

The following diagram illustrates a typical workflow for evaluating the antioxidant potential of a compound like aminoguanidine.

Caption: Workflow for Antioxidant Potential Assessment.

Conclusion

This compound exhibits a robust and diverse antioxidant profile, making it a compound of significant interest for therapeutic development. Its ability to directly scavenge reactive oxygen species, inhibit lipid peroxidation, modulate antioxidant enzyme activities, and, most notably, prevent the formation of advanced glycation end-products, underscores its potential in mitigating the pathological consequences of oxidative stress. The elucidation of its role in signaling pathways such as AKT/FOXO1 further expands our understanding of its cellular effects. This technical guide provides a consolidated resource of the current knowledge on the antioxidant properties of this compound, with the aim of supporting and stimulating further research into its clinical applications. The provided experimental protocols and data summaries are intended to serve as a practical foundation for scientists and researchers in the field. Continued investigation into the nuanced mechanisms of action and the optimization of its therapeutic delivery will be crucial in harnessing the full potential of this promising antioxidant agent.

References

- 1. Comparison of antioxidant activities of aminoguanidine, methylguanidine and guanidine by luminol-enhanced chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of antioxidant activities of aminoguanidine, methylguanidine and guanidine by luminol-enhanced chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aminoguanidine inhibits reactive oxygen species formation, lipid peroxidation, and oxidant-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of aminoguanidine on erythrocyte lipid peroxidation and activities of antioxidant enzymes in experimental diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aminoguanidine prevented impairment of blood antioxidant system in insulin-dependent diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aminoguanidine: a drug proposed for prophylaxis in diabetes inhibits catalase and generates hydrogen peroxide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reactions of aminoguanidine with α-dicarbonyl compounds studied by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Inhibition of Advanced Glycation End-Product Formation by Origanum majorana L. In Vitro and in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gold Nanoparticle-Bioconjugated Aminoguanidine Inhibits Glycation Reaction: An In Vivo Study in a Diabetic Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aminoguanidine Prevents the Oxidative Stress, Inhibiting Elements of Inflammation, Endothelial Activation, Mesenchymal Markers, and Confers a Renoprotective Effect in Renal Ischemia and Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

Aminoguanidine Hemisulfate: An In-Depth Technical Guide to its Impact on Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoguanidine, a small molecule inhibitor, has garnered significant scientific interest due to its multifaceted impact on various cellular signaling pathways implicated in a range of pathologies, most notably diabetic complications. This technical guide provides a comprehensive overview of the mechanisms of action of aminoguanidine hemisulfate, focusing on its well-established roles as an inhibitor of nitric oxide synthase (NOS), a potent scavenger of precursors to advanced glycation end-products (AGEs), and an inhibitor of diamine oxidase (DAO). Furthermore, this guide explores emerging evidence of its influence on the Akt/FOXO1 signaling cascade, a critical regulator of cellular growth, stress resistance, and metabolism. Detailed experimental protocols for key assays, quantitative data on its inhibitory efficacy, and visual representations of the affected signaling pathways are presented to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Aminoguanidine is a nucleophilic hydrazine compound that has been extensively investigated for its therapeutic potential. Its ability to interact with and modulate the activity of key enzymes and reactive carbonyl species forms the basis of its effects on cellular signaling. This document will delve into the core molecular interactions of this compound and its downstream consequences on cellular function.

Inhibition of Nitric Oxide Synthase (NOS) Signaling

Aminoguanidine is a well-documented inhibitor of nitric oxide synthase, the enzyme responsible for the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. Of the three major NOS isoforms—neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS)—aminoguanidine exhibits a notable selectivity for iNOS.[1][2] Overproduction of NO by iNOS is associated with inflammatory conditions and tissue damage.

The inhibitory action of aminoguanidine on NOS is complex, involving both competitive and mechanism-based inhibition. It competes with the substrate L-arginine for binding to the active site of the enzyme. Additionally, it can be processed by the enzyme to a reactive species that irreversibly inactivates it.

Quantitative Data: NOS Inhibition

| Target | Parameter | Value | Species/Assay Condition | Reference |

| iNOS | IC50 | 2.1 µM | Mouse iNOS, in-vitro enzyme assay | [3] |

| IC50 | ~22 µM | In vitro testing | [4] | |

| nNOS | IC50 | - | 38-fold less sensitive than iNOS | [3] |

| eNOS | IC50 | - | 8-fold less sensitive than iNOS | [3] |

Note: IC50 and Ki values can vary depending on the specific experimental conditions, including substrate concentration and the source of the enzyme.

Signaling Pathway Diagram: NOS Inhibition

Inhibition of Advanced Glycation End-Product (AGE) Formation

Advanced glycation end-products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. The accumulation of AGEs is implicated in the pathogenesis of diabetic complications, atherosclerosis, and neurodegenerative diseases. Aminoguanidine acts as a potent inhibitor of AGE formation by trapping reactive carbonyl species, such as 3-deoxyglucosone, which are key intermediates in the glycation process.[5]

Quantitative Data: AGE Formation Inhibition

| Assay System | Parameter | Value | Conditions | Reference |

| BSA-Glucose Assay | IC50 | 1 mM | In vitro | [6] |

| beta2-microglobulin Glycation | % Inhibition | 30-70% | Aminoguanidine-glucose molar ratios of 1:8 to 1:1 | [7] |

| RNase A Glycation | % Inhibition | 67-85% | Aminoguanidine-glucose molar ratios of 1:5 to 1:50 | [5] |

Signaling Pathway Diagram: AGE Formation Inhibition

Inhibition of Diamine Oxidase (DAO) and Semicarbazide-Sensitive Amine Oxidase (SSAO)

Aminoguanidine is a known inhibitor of diamine oxidase (DAO) and semicarbazide-sensitive amine oxidase (SSAO).[8] DAO is the primary enzyme responsible for the degradation of extracellular histamine, while SSAO is involved in the metabolism of primary amines, producing hydrogen peroxide, ammonia, and aldehydes. Inhibition of these enzymes can have significant physiological effects.

Quantitative Data: DAO/SSAO Inhibition

| Target | Parameter | Value | Species/Assay Condition | Reference |

| Diamine Oxidase (DAO) | IC50 | ~30 µM | Human DAO | [9] |

| Ki | 0.02 µM | Pig kidney DAO (competitive inhibition) | [10] | |

| Semicarbazide-Sensitive Amine Oxidase (SSAO) | IC50 | 1 x 10⁻⁵ M | Rat aorta | [8] |

| IC50 | 2 x 10⁻⁵ M | Human umbilical arteries | [8] |

Signaling Pathway Diagram: DAO/SSAO Inhibition

Modulation of the Akt/FOXO1 Signaling Pathway

Recent evidence suggests that aminoguanidine can modulate the Akt/FOXO1 signaling pathway.[11] The Akt pathway is a central regulator of cell survival, proliferation, and metabolism. One of its key downstream targets is the Forkhead box protein O1 (FOXO1), a transcription factor that, when active, promotes the expression of genes involved in apoptosis and cell cycle arrest. Phosphorylation of FOXO1 by Akt leads to its inactivation and nuclear exclusion. A recent study in a mouse model of Duchenne muscular dystrophy demonstrated that aminoguanidine treatment led to a modulation of the Akt/FOXO1 pathway, resulting in decreased myogenin and Foxo1 levels and increased MyoD.[11] This suggests a potential role for aminoguanidine in regulating muscle cell differentiation and survival through this pathway.

Signaling Pathway Diagram: Akt/FOXO1 Modulation

Experimental Protocols

Nitric Oxide Synthase (NOS) Activity Assay (Griess Assay)

This protocol outlines a colorimetric method to determine NOS activity by measuring the accumulation of nitrite, a stable and oxidized product of nitric oxide.

Materials:

-

Cell or tissue lysate

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solutions

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing necessary cofactors like NADPH, FAD, FMN, and tetrahydrobiopterin)

-

L-arginine solution

-

This compound solution (as inhibitor)

-

96-well microplate

-

Microplate reader (540 nm absorbance)

Procedure:

-

Prepare cell or tissue lysates in a suitable lysis buffer.

-

Determine the protein concentration of the lysates.

-

In a 96-well plate, add the reaction buffer to each well.

-

Add the L-arginine solution to all wells except the blank.

-

For inhibitor wells, add the desired concentrations of aminoguanidine.

-

Add the cell or tissue lysate to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding Griess Reagent Component A, followed by Component B.

-

Incubate at room temperature for 10-15 minutes to allow for color development.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples and determine the NOS activity.

In Vitro Advanced Glycation End-Product (AGE) Formation Assay (BSA-Glucose Model)

This protocol describes a common method to assess the inhibitory effect of compounds on the formation of AGEs using bovine serum albumin (BSA) and glucose.

Materials:

-

Bovine Serum Albumin (BSA)

-

D-Glucose

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sodium azide (to prevent microbial growth)

-

This compound (as a positive control inhibitor)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation ~370 nm, Emission ~440 nm)

Procedure:

-

Prepare a solution of BSA (e.g., 10 mg/mL) in PBS.

-

Prepare a solution of D-Glucose (e.g., 500 mM) in PBS.

-

In a 96-well plate, mix the BSA solution, glucose solution, and the test compound (aminoguanidine or other inhibitors at various concentrations).

-

Add sodium azide to a final concentration of 0.02% (w/v).

-

Incubate the plate at 37°C for several days to weeks (e.g., 7-28 days), protected from light.

-

At specified time points, measure the fluorescence intensity at an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.

-

A control group without an inhibitor and a blank group without glucose should be included.

-

Calculate the percentage of inhibition of AGE formation relative to the control.

Diamine Oxidase (DAO) Activity Assay

This protocol provides a general method for determining DAO activity based on the measurement of hydrogen peroxide produced during the oxidative deamination of a substrate like putrescine.

Materials:

-

Plasma sample or tissue homogenate

-

Putrescine dihydrochloride (substrate)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent (or another suitable H₂O₂ indicator)

-

Phosphate buffer, pH 7.2

-

This compound (as inhibitor)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~590 nm for Amplex Red)

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, HRP, and Amplex Red.

-

In a 96-well plate, add the plasma sample or tissue homogenate.

-

For inhibitor wells, add the desired concentrations of aminoguanidine.

-

Add the reaction mixture to all wells.

-

Initiate the reaction by adding the putrescine substrate.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at appropriate intervals using a microplate reader.

-

The rate of increase in fluorescence is proportional to the DAO activity.

-

A standard curve with known concentrations of H₂O₂ can be used for quantification.

Western Blot Analysis of Akt and FOXO1 Phosphorylation

This protocol outlines the steps for detecting changes in the phosphorylation status of Akt and FOXO1 in response to aminoguanidine treatment.

Materials:

-

Cultured cells or tissue samples

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-FOXO1 (Ser256), anti-total-FOXO1, and an antibody for a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Treat cells with aminoguanidine for the desired time and concentration.

-

Lyse the cells or homogenize the tissue in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply ECL detection reagents and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound exerts a significant and diverse influence on multiple cellular signaling pathways. Its established inhibitory effects on iNOS, AGE formation, and DAO/SSAO position it as a valuable tool for investigating the roles of these pathways in various disease models. The emerging evidence of its ability to modulate the Akt/FOXO1 signaling cascade opens new avenues for research into its potential therapeutic applications, particularly in diseases characterized by altered cellular metabolism and survival. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the complex and promising pharmacology of aminoguanidine.

References

- 1. More Than a Diamine Oxidase Inhibitor: L-Aminoguanidine Modulates Polyamine-Related Abiotic Stress Responses of Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanistic studies of advanced glycosylation end product inhibition by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pure.psu.edu [pure.psu.edu]

- 11. This compound improves mitochondrial autophagy, oxidative stress, and muscle force in Duchenne muscular dystrophy via the AKT/FOXO1 pathway in mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Aminoguanidine Hemisulfate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoguanidine hemisulfate is a small molecule inhibitor of nitric oxide synthase (NOS), with a notable selectivity for the inducible isoform (iNOS).[1] Its ability to modulate nitric oxide production makes it a valuable tool in a variety of research areas, including inflammation, diabetes, and neurodegenerative diseases. These application notes provide a comprehensive guide to preparing and using this compound in cell culture experiments, ensuring reproducibility and accuracy in your research.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | CH₆N₄ · ½H₂SO₄ | [2] |

| Molecular Weight | 123.12 g/mol | [3] |

| Appearance | White crystalline solid | [4] |

| Solubility in Water | 50 mg/mL | [1] |

| Storage Temperature | Room temperature (powder) | [1][3] |

Preparation of this compound Stock Solution

Materials

-

This compound powder (≥98% purity)

-